

Acetyl nitrate synthesis from acetic anhydride and nitric acid

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Compound of Interest

Compound Name: Acetyl nitrate

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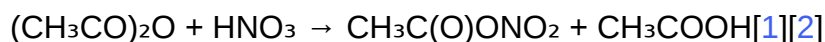
Synthesis of Acetyl Nitrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **acetyl nitrate** from acetic anhydride and nitric acid. **Acetyl nitrate** is a potent nitrating agent utilized in the synthesis of various organic compounds, including pharmaceuticals. This document details the core chemical principles, experimental protocols, and safety considerations associated with its preparation.

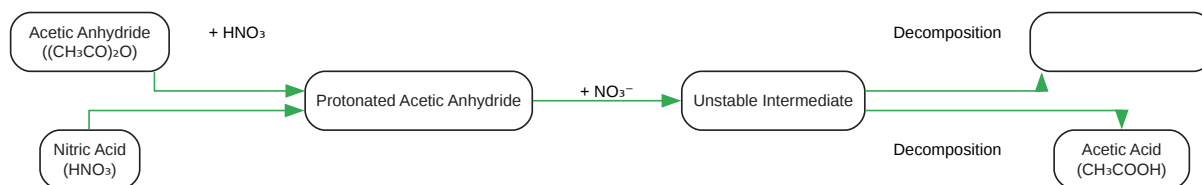
Core Principles and Reaction Mechanism

The synthesis of **acetyl nitrate** is achieved through the reaction of acetic anhydride with nitric acid. This reaction is an exothermic process that requires careful temperature control to prevent runaway reactions and ensure the stability of the final product. The balanced chemical equation for this synthesis is:



The reaction proceeds through the protonation of acetic anhydride by nitric acid, followed by the nucleophilic attack of the nitrate ion. This leads to the formation of an unstable intermediate which then decomposes to yield **acetyl nitrate** and acetic acid.[3]

A visual representation of the reaction mechanism is provided below:



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Caption: Reaction mechanism for the synthesis of **acetyl nitrate**.

Physicochemical Properties of Acetyl Nitrate

Acetyl nitrate is a colorless, explosive liquid that fumes in moist air.[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂ H ₃ NO ₄	[1][4]
Molecular Weight	105.05 g/mol	[1][4]
Appearance	Colorless liquid	[1][2]
Density	1.24 g/cm ³ at 15 °C	[2][5]
Boiling Point	22 °C at 70 Torr	[2]
CAS Number	591-09-3	[1][2][4][5][6][7]

Experimental Protocols

The synthesis of **acetyl nitrate** can be performed using both batch and continuous flow methodologies. Due to the hazardous nature of **acetyl nitrate**, in-situ generation is often preferred for safety.[3][6]

Batch Synthesis Protocol

This protocol is a generalized procedure based on common laboratory practices.

Materials:

- Acetic anhydride
- Fuming nitric acid
- Ice-salt bath
- Round-bottom flask with a magnetic stirrer
- Dropping funnel

Procedure:

- Place a known quantity of acetic anhydride into the round-bottom flask and cool it to 0-5 °C using an ice-salt bath.[1][6]
- Slowly add fuming nitric acid dropwise to the stirred acetic anhydride solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
- The resulting solution contains **acetyl nitrate** and is typically used immediately for subsequent reactions (in-situ generation).

Continuous Flow Synthesis Protocol

Continuous flow methods offer enhanced safety and control over reaction parameters.

Materials and Equipment:

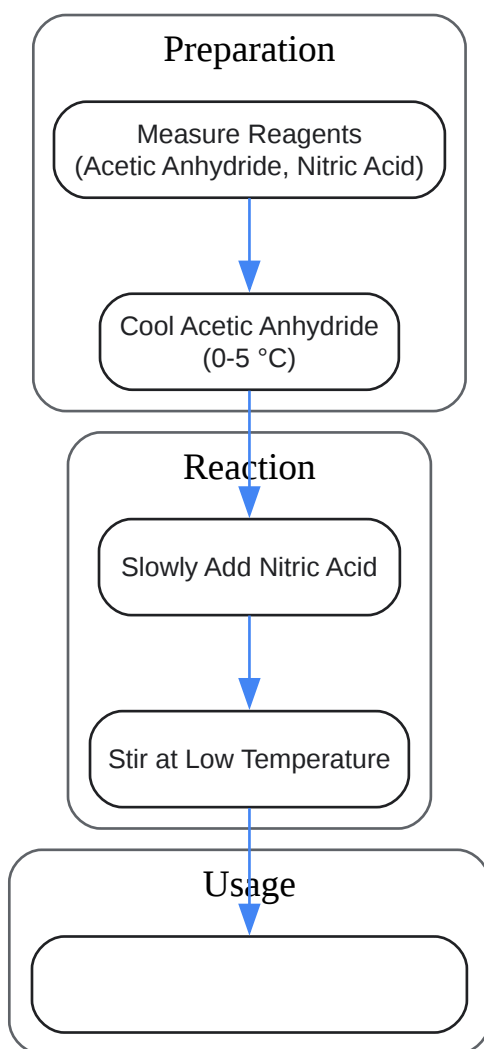
- Syringe pumps
- Microreactor or coiled capillary reactor made of an inert material (e.g., PFA or PTFE)[3]

- T-mixer
- Temperature-controlled bath
- Back-pressure regulator

Procedure:

- Set up the continuous flow system with the microreactor submerged in a temperature-controlled bath set to the desired reaction temperature (e.g., 15 °C).^[3]
- Load two separate syringe pumps with acetic anhydride and fuming nitric acid. A catalytic amount of sulfuric acid can be added to the nitric acid stream.^[3]
- Pump the reagents at controlled flow rates through the T-mixer and into the microreactor. The stoichiometry is controlled by the relative flow rates. A typical residence time is in the range of seconds to a few minutes.^[3]
- The output stream from the reactor contains the synthesized **acetyl nitrate**, which can be directly introduced into a subsequent reaction stream.

A generalized workflow for the synthesis is depicted below:



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Caption: Generalized experimental workflow for **acetyl nitrate** synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods.

Table 1: Batch Synthesis Conditions and Yields

Acetic Anhydride (equiv.)	Nitric Acid (equiv.)	Temperature (°C)	Reaction Time	Yield (%)	Reference
Excess	1	0–5	Not specified	70–85	[1]
-	-	Room Temp.	Not specified	75–90 (for nitration products)	[1]
-	-	0	2 hours	79 (for nitration of a specific substrate)	[8]

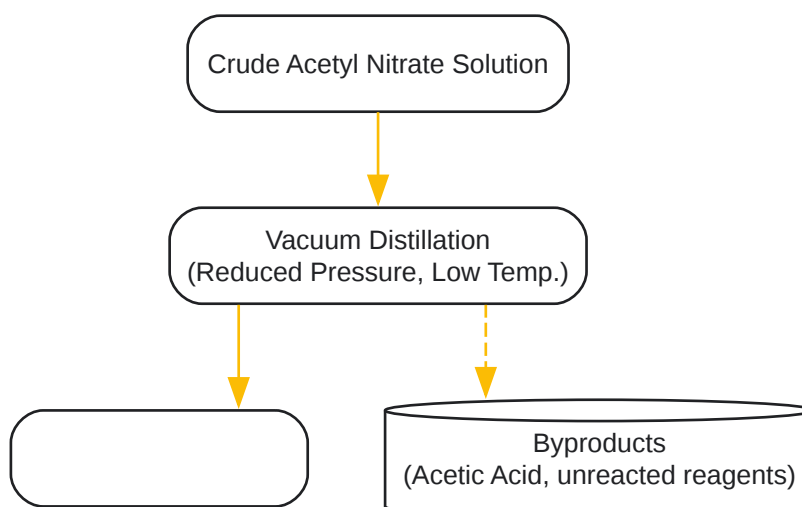
Table 2: Continuous Flow Synthesis Conditions

Acetic Anhydride (equiv. to HNO ₃)	Nitric Acid	Temperature (°C)	Residence Time	Notes	Reference
5	Fuming, with 3 mol% H ₂ SO ₄	15	40 s	Optimized for acetyl nitrate generation	[3]
7 (equiv. to substrate)	>90%, with 3 mol% H ₂ SO ₄	15	< 2 min	Optimized for nitration of furfural	[3]

Purification

Due to its instability, distillation of **acetyl nitrate** is generally not recommended without extreme caution.[6] For applications requiring purified **acetyl nitrate**, vacuum distillation at low temperatures can be employed.

A conceptual process for purification is outlined below:



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Caption: Conceptual workflow for the purification of **acetyl nitrate**.

Safety Considerations

Acetyl nitrate is a high-energy material and can be explosive, especially at temperatures above 60 °C.[6] It is also sensitive to shock and friction. All work with **acetyl nitrate** should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. The synthesis should always be carried out at low temperatures with efficient cooling. Due to its hazardous nature, preparing and using **acetyl nitrate** in-situ is the safest approach.[3][6]

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